molecular formula C31H45ClN2O4 B11947713 Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- CAS No. 63133-97-1

Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)-

Cat. No.: B11947713
CAS No.: 63133-97-1
M. Wt: 545.2 g/mol
InChI Key: MBQFWSCVWKJOKE-UHFFFAOYSA-N
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Description

Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is a synthetic organic compound. It is characterized by the presence of a butanamide group, a chloronitrophenyl group, and a pentadecylphenoxy group. These functional groups suggest that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

    Amidation: Formation of the butanamide group.

    Etherification: Attachment of the pentadecylphenoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Aminophenyl derivatives: From the reduction of the nitro group.

    Substituted phenyl derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving amides and phenyl groups.

    Medicine: Possible applications in drug development due to its unique functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- would depend on its specific interactions with biological molecules. The compound may interact with enzymes or receptors, affecting molecular pathways. The nitro and chloro groups could play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Butanamide derivatives: Compounds with similar butanamide groups.

    Chloronitrophenyl compounds: Compounds with similar chloronitrophenyl groups.

    Phenoxy compounds: Compounds with similar phenoxy groups.

Uniqueness

Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

63133-97-1

Molecular Formula

C31H45ClN2O4

Molecular Weight

545.2 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)butanamide

InChI

InChI=1S/C31H45ClN2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-25-19-17-20-27(23-25)38-30(4-2)31(35)33-26-21-22-28(32)29(24-26)34(36)37/h17,19-24,30H,3-16,18H2,1-2H3,(H,33,35)

InChI Key

MBQFWSCVWKJOKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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